molecular formula C19H17NO7 B11675977 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate

4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate

Cat. No.: B11675977
M. Wt: 371.3 g/mol
InChI Key: PALJPIFJNYIWKK-UHFFFAOYSA-N
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Description

4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core and a trimethoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with anthranilic acid, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl acetate
  • 2-amino-5-oxo-4-(3,4,5-trimethoxy-phenyl)-4,5,6,7-tetrahydro-cyclopenta[b]pyran-3-carbonitrile

Uniqueness

4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,1-benzoxazin-7-yl] acetate

InChI

InChI=1S/C19H17NO7/c1-10(21)26-12-5-6-13-14(9-12)20-18(27-19(13)22)11-7-15(23-2)17(25-4)16(8-11)24-3/h5-9H,1-4H3

InChI Key

PALJPIFJNYIWKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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